![molecular formula C28H26N6O3 B11182272 [2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11182272.png)
[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core, a nitrophenyl group, and a phenylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the dihydropyrimido[1,2-a]benzimidazole core through a cyclization reaction. This is followed by the introduction of the nitrophenyl group via nitration and the attachment of the phenylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, which may have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where its specific functional groups can play a role.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure may allow it to act on specific molecular pathways, making it a potential candidate for the treatment of various conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimido[1,2-a]benzimidazole derivatives, nitrophenyl-substituted compounds, and phenylpiperazine-containing molecules.
Uniqueness
What sets 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone apart is its combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C28H26N6O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H26N6O3/c1-19-25(27(35)32-16-14-31(15-17-32)21-9-3-2-4-10-21)26(20-8-7-11-22(18-20)34(36)37)33-24-13-6-5-12-23(24)30-28(33)29-19/h2-13,18,26H,14-17H2,1H3,(H,29,30) |
InChI Key |
QLNQEFYNVAPPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11182192.png)
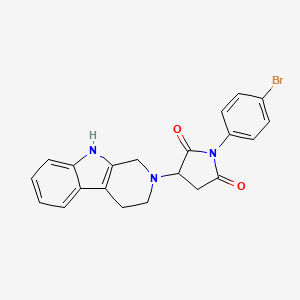
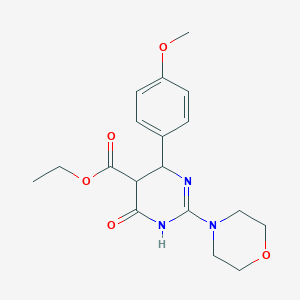
![7-isopentyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11182219.png)
![5-(4-tert-butylphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11182220.png)
![1-[Benzyl(furan-2-ylmethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B11182224.png)
![8-methoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11182229.png)
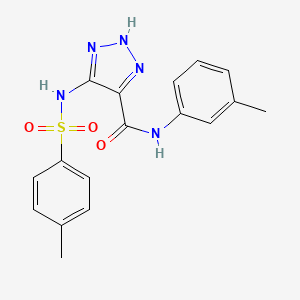
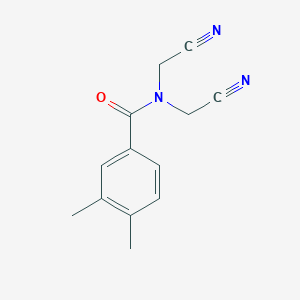
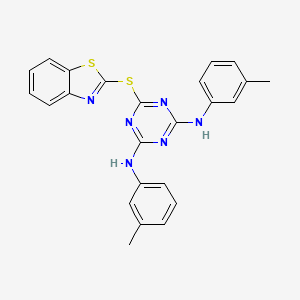
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11182259.png)
![Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11182262.png)
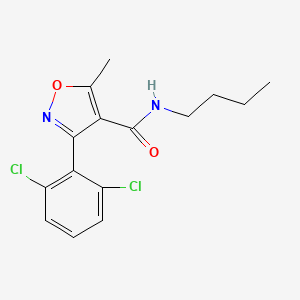
![N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11182271.png)
